molecular formula C19H18ClN3O B2643196 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323621-84-6

7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No. B2643196
M. Wt: 339.82
InChI Key: MLGRBDMMEILPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride, also known as Clioquinol, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound has been used in various scientific research applications, including as an antifungal and antibacterial agent, as well as a potential treatment for Alzheimer's disease.

Mechanism Of Action

The mechanism of action of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is not fully understood. However, it is thought to work by disrupting the function of enzymes that are essential for the survival of microorganisms. In addition, 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride has been shown to inhibit the formation of amyloid beta, which is thought to contribute to the development of Alzheimer's disease.

Biochemical And Physiological Effects

7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, reduce the levels of amyloid beta, and decrease inflammation. In addition, 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride in lab experiments is that it has been extensively studied and its properties are well understood. In addition, 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride. One area of interest is the development of new analogs of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride that may have improved properties. In addition, further studies are needed to fully understand the mechanism of action of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride and its potential use in the treatment of Alzheimer's disease. Finally, more research is needed to determine the safety and efficacy of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride in humans.

Synthesis Methods

The synthesis of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride involves the reaction of 7-methoxyquinoline-3-carbonitrile with 4-methylbenzylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to produce the hydrochloride salt of 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride.

Scientific Research Applications

7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride has been studied for its potential use as an antifungal and antibacterial agent. It has been shown to be effective against a wide range of microorganisms, including Candida albicans, Staphylococcus aureus, and Escherichia coli. In addition, 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride has been investigated as a potential treatment for Alzheimer's disease. Studies have shown that 7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride can reduce the levels of amyloid beta, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

7-methoxy-4-[(4-methylphenyl)methylamino]quinoline-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O.ClH/c1-13-3-5-14(6-4-13)11-22-19-15(10-20)12-21-18-9-16(23-2)7-8-17(18)19;/h3-9,12H,11H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGRBDMMEILPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2C#N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-((4-methylbenzyl)amino)quinoline-3-carbonitrile hydrochloride

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